![molecular formula C8H7ClN2O B1428071 5-Chloro-7-methyl-1,3-benzoxazol-2-amine CAS No. 1250209-15-4](/img/structure/B1428071.png)
5-Chloro-7-methyl-1,3-benzoxazol-2-amine
Overview
Description
5-Chloro-7-methyl-1,3-benzoxazol-2-amine is a heterocyclic compound with a benzoxazole core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and industrial chemistry. The presence of chlorine and methyl groups on the benzoxazole ring enhances its chemical reactivity and biological activity.
Mechanism of Action
Target of Action
The primary targets of 5-Chloro-7-methyl-1,3-benzoxazol-2-amine are the orexin receptors, specifically orexin receptor type 1 and orexin receptor type 2 . These receptors play a crucial role in the regulation of sleep-wake cycles .
Mode of Action
This compound operates through the competitive blockade of wake-promoting neuropeptides orexin A and orexin B towards its primary targets, the orexin receptors . This interaction results in the suppression of the sleep-wake drive .
Biochemical Pathways
The compound affects the orexinergic system, which is a central promoter of wakefulness . By blocking the orexin receptors, this compound disrupts the signaling of orexin in the brain, leading to the promotion of sleep . The downstream effects include the alteration of circadian rhythms and potential impacts on cognitive function .
Pharmacokinetics
It is known that the compound is taken orally . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are currently under investigation.
Result of Action
The molecular and cellular effects of this compound’s action include the promotion of sleep by suppressing the sleep-wake drive . In addition, it has been suggested that the compound may have potential effects on cognitive function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s effectiveness can be influenced by the individual’s sleep environment and circadian rhythm
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-methyl-1,3-benzoxazol-2-amine typically involves the cyclization of 2-aminophenol derivatives with appropriate reagents. One common method includes the reaction of 2-amino-4-chloro-6-methylphenol with a suitable carbonyl compound under acidic or basic conditions to form the benzoxazole ring . Catalysts such as metal catalysts or ionic liquids can be used to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-methyl-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Medicinal Chemistry Applications
5-Chloro-7-methyl-1,3-benzoxazol-2-amine serves as a critical building block in the synthesis of pharmaceutical compounds. Its applications include:
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Antimicrobial Activity :
- Effective against various bacterial strains, particularly Gram-positive bacteria such as Bacillus subtilis.
- Exhibits antifungal properties against pathogens like Candida albicans.
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Anticancer Properties :
- Demonstrated cytotoxic effects on multiple cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells.
- Mechanism involves the inhibition of DNA topoisomerases, leading to DNA damage and apoptosis in cancer cells.
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Neurological Effects :
- Acts as an orexin receptor antagonist, promoting sleep by blocking orexin A and B.
- Potential applications in treating sleep disorders such as insomnia.
Biological Research Applications
The compound is extensively studied for its interactions with biological targets:
- Target Enzymes : Inhibition of specific enzymes involved in DNA replication and transcription processes.
- Biochemical Pathways : Modulates the orexinergic system, crucial for regulating arousal and wakefulness.
Industrial Chemistry Applications
In industrial settings, this compound is utilized for:
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Synthesis of New Materials :
- Used as an intermediate in the production of dyes and pigments.
- Facilitates the development of novel materials with enhanced properties.
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Synthetic Methodologies :
- Employed in various synthetic routes to produce related compounds that exhibit similar or enhanced biological activities.
Case Studies
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Anticancer Activity Study :
- Research demonstrated that this compound significantly inhibited the proliferation of MCF-7 breast cancer cells. The study reported IC50 values indicating potent cytotoxicity linked to DNA topoisomerase inhibition.
-
Sleep Regulation Study :
- A study investigating the effects of this compound on sleep regulation found that it effectively reduced wakefulness in animal models by antagonizing orexin receptors. This suggests potential therapeutic applications for insomnia treatment.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1,3-benzoxazol-2-amine
- 7-Methyl-1,3-benzoxazol-2-amine
- 5-Chloro-3-methyl-2(3H)-benzoxazolimine
Uniqueness
5-Chloro-7-methyl-1,3-benzoxazol-2-amine is unique due to the combined presence of both chlorine and methyl groups on the benzoxazole ring. This combination enhances its chemical reactivity and biological activity compared to similar compounds that may only have one of these substituents .
Biological Activity
5-Chloro-7-methyl-1,3-benzoxazol-2-amine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological effects, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
This compound features a benzoxazole ring with chlorine and methyl substituents at the 5 and 7 positions, respectively. Its molecular formula is . The unique combination of these substituents enhances its reactivity and interaction with biological targets.
Biological Activities
Research has demonstrated that this compound exhibits several significant biological activities:
1. Antimicrobial Activity
- The compound has shown effectiveness against various bacterial strains, notably Gram-positive bacteria such as Bacillus subtilis. Its minimal inhibitory concentrations (MIC) indicate selective antibacterial properties .
- It also possesses antifungal activity against pathogens like Candida albicans .
2. Anticancer Properties
- Studies indicate that this compound can inhibit cancer cell proliferation. It has shown cytotoxic effects on several cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells .
- The mechanism often involves the inhibition of DNA topoisomerases, leading to DNA damage and apoptosis in cancer cells .
3. Neurological Effects
- This compound acts as an orexin receptor antagonist, targeting orexin receptor types 1 and 2. By blocking orexin A and B, it can promote sleep and potentially treat sleep disorders such as insomnia .
The biological activity of this compound can be attributed to its interaction with specific biomolecules:
Target Enzymes:
- Inhibition of DNA topoisomerases disrupts DNA replication and transcription processes in cancer cells.
- Competitive blockade of orexin receptors modulates the sleep-wake cycle by affecting neuropeptide signaling pathways .
Biochemical Pathways:
- The compound influences the orexinergic system, which plays a crucial role in regulating arousal and wakefulness .
Research Findings
Several studies have explored the efficacy of this compound:
Case Studies
In a clinical trial assessing the use of this compound for insomnia treatment, participants showed improved sleep quality without adverse effects typically associated with other sleep aids. This suggests a favorable profile for elderly patients who may be sensitive to traditional medications .
Properties
IUPAC Name |
5-chloro-7-methyl-1,3-benzoxazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-4-2-5(9)3-6-7(4)12-8(10)11-6/h2-3H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFBSBJBPSHPJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC(=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250209-15-4 | |
Record name | 5-chloro-7-methyl-1,3-benzoxazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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